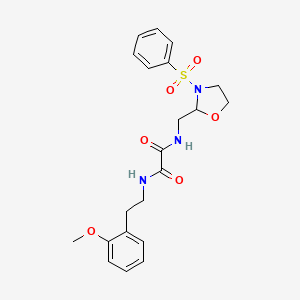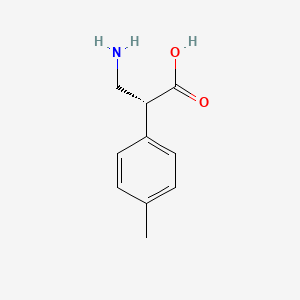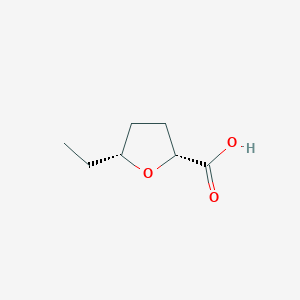
(2R,5R)-5-Ethyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,5R)-5-Ethyloxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 2739951-46-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is (2R,5R)-5-ethyltetrahydrofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O3/c1-2-5-3-4-6 (10-5)7 (8)9/h5-6H,2-4H2,1H3, (H,8,9)/t5-,6-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Carbapenem Biosynthesis
Carbapenem antibiotics, like the structurally simplest (5R)-carbapen-2-em-3-carboxylic acid, involve complex biosynthetic pathways. A pivotal role is played by CarC, an enzyme that facilitates the ring stereoinversion process from L-proline, leading to various carbapenam carboxylic acids. This mechanism hints at the intricate chemistry and potential applications of (2R,5R)-5-Ethyloxolane-2-carboxylic acid in antibiotic synthesis (Stapon, Li, & Townsend, 2003).
Synthesis and Characterization of Dioxolanes
The analysis of volatiles from the metasternal glands of certain insect species led to the discovery of novel dioxolanes. This research not only identified new natural compounds but also developed synthetic methods for optically active dioxolanes, indicating the relevance of such structures in natural product chemistry and the potential of this compound in similar syntheses (Bohman et al., 2011).
Enantioselective Biotransformations
The enantioselective biotransformation of pyrrolidine-2,5-dicarboxamides demonstrates the potential of this compound in synthesizing drug-like compounds and aza-nucleoside analogues. This process is facilitated by Rhodococcus erythropolis AJ270, showcasing the compound's utility in organic synthesis and biocatalysis (Chen et al., 2012).
Antimicrobial Activity of Dioxolane Derivatives
Studies on 1,3-dioxolane derivatives, derived from L-tartaric acid, exhibit significant antifungal and antibacterial activities. This finding suggests the potential of this compound in the development of new antimicrobial agents, given its structural similarity to these active dioxolane compounds (Begum et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2R,5R)-5-Ethyloxolane-2-carboxylic acid, also known as Clavulanic acid, is beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins and cephalosporins .
Mode of Action
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases . This binding prevents the beta-lactamases from inactivating certain beta-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Biochemical Pathways
The action of Clavulanic acid affects the biochemical pathway of bacterial resistance to antibiotics. By inhibiting the beta-lactamase enzymes, it prevents the degradation of beta-lactam antibiotics, thus allowing these antibiotics to exert their antibacterial effects .
Pharmacokinetics
The pharmacokinetics of Clavulanic acid is complex and involves its binding to beta-lactamases . .
Result of Action
The molecular effect of Clavulanic acid’s action is the inhibition of beta-lactamase enzymes, which prevents the degradation of beta-lactam antibiotics . On a cellular level, this results in the enhanced effectiveness of these antibiotics against bacteria that produce beta-lactamases .
Action Environment
The action, efficacy, and stability of Clavulanic acid can be influenced by various environmental factors. For instance, the presence of other substances, such as certain antibiotics with which it is often combined, can enhance its effectiveness . .
properties
IUPAC Name |
(2R,5R)-5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2447007.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)
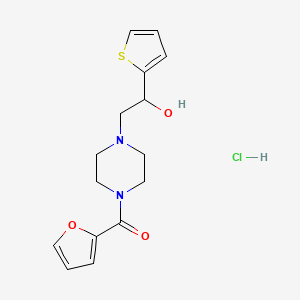
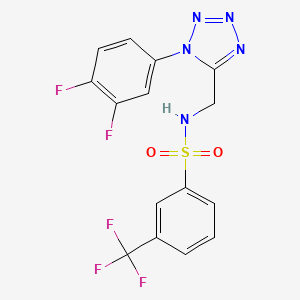
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2447015.png)
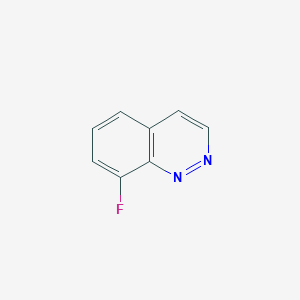
![3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447017.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2447018.png)
![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)

![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2447025.png)
